molecular formula C21H16N4O5 B2699219 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1210524-31-4

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide

Katalognummer: B2699219
CAS-Nummer: 1210524-31-4
Molekulargewicht: 404.382
InChI-Schlüssel: FHISCMLNPOZUJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to Hybrid Heterocyclic Architecture

Historical Context and Research Evolution

The history of heterocyclic chemistry dates to the early 19th century, with seminal discoveries such as the isolation of uric acid (1818) and pyridine (1849) marking the field’s foundational milestones. By the mid-20th century, the focus shifted toward synthesizing hybrid scaffolds that combine multiple heterocyclic systems, driven by the observation that hybridized structures often exhibit superior bioactivity compared to single-heterocycle analogs. For example, the integration of s-triazine with benzimidazole or quinoline moieties in the 1990s demonstrated enhanced anticancer and antimicrobial profiles. The target compound emerges from this lineage, leveraging modern synthetic techniques such as sequential nucleophilic substitution and transition metal-catalyzed cross-coupling to unite furan, pyrazolo-pyridine, and chromene units.

Significance in Heterocyclic Chemistry Research Paradigms

Hybrid heterocycles like this compound address two critical challenges in drug discovery: target selectivity and resistance mitigation . The furan ring contributes electron-rich aromaticity, facilitating π-π stacking interactions with biological targets, while the pyrazolo[3,4-b]pyridine scaffold provides hydrogen-bonding capabilities through its N-methyl and carbonyl groups. Chromene, with its planar structure and conjugated double bonds, enhances redox activity, a feature exploited in antioxidant and anti-inflammatory applications. This triad of functionalities exemplifies the paradigm shift toward multicomponent hybridization , where synergistic interactions between distinct heterocyclic systems amplify therapeutic potential.

Key Structural Motifs and Their Pharmacological Relevance

The compound’s architecture comprises three pharmacologically active motifs:

Furan-2-yl Substituent
  • Role : The furan ring’s oxygen atom participates in hydrogen bonding, while its aromatic system enables hydrophobic interactions with protein pockets.
  • Precedent : Furan derivatives are documented in antiviral and anticancer agents due to their ability to inhibit DNA replication enzymes.
Pyrazolo[3,4-b]Pyridine Core
  • Role : The partially saturated tetrahydropyridine ring confers conformational flexibility, allowing adaptation to diverse binding sites. The pyrazole nitrogen atoms serve as hydrogen bond donors/acceptors.
  • Precedent : Pyrazolo-pyridine hybrids, such as gedatolisib (a PI3K/mTOR inhibitor), validate this scaffold’s utility in kinase-targeted therapies.
4-Oxo-4H-Chromene-2-Carboxamide
  • Role : The chromene’s α,β-unsaturated ketone moiety enables Michael addition reactions with cellular thiols, contributing to antioxidant effects.
  • Precedent : Flavonoids like quercetin, which contain chromene analogs, exhibit anti-inflammatory and anticancer activities.

Table 1 : Structural Motifs and Associated Bioactivities

Motif Key Interactions Documented Bioactivities
Furan-2-yl π-π stacking, H-bonding Antiviral, antimicrobial
Pyrazolo-pyridine H-bonding, flexibility Kinase inhibition, anticonvulsant
Chromene-carboxamide Redox activity Antioxidant, anti-inflammatory

Heterocyclic Scaffold Hybridization Philosophy

The hybridization philosophy underlying this compound aligns with the fragment-based drug design (FBDD) approach, where distinct heterocyclic fragments are systematically combined to optimize target engagement. For instance:

  • The pyrazolo-pyridine core serves as a hydrogen-bonding anchor , while the furan and chromene units act as peripheral modulators of solubility and redox activity.
  • This strategy mirrors advancements in s-triazine hybrids, where sequential substitution of cyanuric chloride enables modular incorporation of bioactive fragments.

Critically, hybridization mitigates the limitations of single-scaffold designs, such as poor bioavailability or rapid metabolic degradation. The methyl group at the pyrazole’s 1-position, for example, sterically shields the molecule from cytochrome P450-mediated oxidation, extending its half-life.

Eigenschaften

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5/c1-25-20-18(12(9-17(27)22-20)14-7-4-8-29-14)19(24-25)23-21(28)16-10-13(26)11-5-2-3-6-15(11)30-16/h2-8,10,12H,9H2,1H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHISCMLNPOZUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide is a novel compound belonging to the class of pyrazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and recent research findings.

The molecular formula of the compound is C17H18N6O4C_{17}H_{18}N_{6}O_{4} with a molecular weight of approximately 370.369 g/mol. It typically exhibits a purity of about 95% in research applications .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of cervical (HeLa) and prostate (DU 205) cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity of Related Pyrazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa15Inhibition of cell cycle progression
Compound BDU 20520Induction of apoptosis
N-(furan...)HeLaTBDTBD

A recent study evaluated the cytotoxic effects of various pyrazole derivatives on colon cancer cell lines. The results indicated that compounds similar to N-(furan...) effectively induced apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been widely documented. These compounds often act as inhibitors of pro-inflammatory cytokines and enzymes such as COX and LOX. Preliminary in vitro studies suggest that the compound under discussion has shown promise in reducing inflammation markers in activated macrophages.

Table 2: Anti-inflammatory Activity

Compound NameInflammatory ModelEffect Observed
Compound ALPS-stimulated macrophagesDecreased TNF-alpha levels
N-(furan...)TBDTBD

In a model of acute inflammation induced by carrageenan in rats, administration of pyrazole derivatives resulted in a significant reduction in paw edema compared to controls, demonstrating their potential as anti-inflammatory agents .

Antimicrobial Activity

While specific data on the antimicrobial activity of N-(furan...) is limited, pyrazole derivatives are generally known for their broad-spectrum antimicrobial properties. Research has indicated that these compounds can inhibit bacterial growth through various mechanisms, including disruption of bacterial cell walls and interference with metabolic pathways.

Case Studies

Case Study on Anticancer Effects : A study conducted on various pyrazole derivatives showed significant cytotoxicity against colon cancer cell lines. The findings revealed that these compounds could induce apoptosis via mitochondrial pathways.

Case Study on Anti-inflammatory Properties : In a carrageenan-induced inflammation model in rats, treatment with pyrazole derivatives led to a notable decrease in paw edema compared to control groups, highlighting their potential therapeutic benefits in inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Several structurally related compounds have been disclosed in recent patents, providing insights into the role of substituents and core modifications. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Properties Source
Target Compound Pyrazolo[3,4-b]pyridine + chromene Furan-2-yl, methyl, chromene-2-carboxamide ~425 (calculated) Not explicitly reported N/A
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine + pyrimidine Trifluoromethyl, morpholinylethoxy, difluorophenyl ~750 (estimated) Kinase inhibition (hypothetical)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo[3,4-d]pyrimidine + chromene Fluorophenyl, fluoro, isopropylbenzamide 589.1 (M+1) Antiproliferative activity

Substituent Effects on Bioactivity

  • Furan vs. Fluorophenyl Groups : The target compound’s furan-2-yl group (electron-rich, planar) contrasts with fluorophenyl substituents in analogues (e.g., Example 53 in ). Fluorophenyl groups enhance lipophilicity and metabolic stability, whereas furan may improve π-π stacking interactions but reduce stability due to oxidation susceptibility.
  • Pyrazolo[3,4-b]pyridine vs.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (~425 g/mol) is smaller than the pyrrolo-pyridazine derivative (~750 g/mol, ), suggesting better bioavailability. However, the chromene-carboxamide group may reduce aqueous solubility compared to morpholine-containing analogues (e.g., ).
  • Melting Points : While the target compound’s melting point is unreported, analogues like Example 53 (MP: 175–178°C, ) suggest that chromene derivatives exhibit moderate crystallinity, likely due to rigid aromatic systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Use a multi-step approach starting with condensation of furan-2-ylmethylamine with a pyrazolo[3,4-b]pyridine precursor under reflux in anhydrous DMF. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purify the final product using column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization in ethanol .
  • Validate purity (>98%) via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for the furan (δ 6.2–7.1 ppm), pyrazolo[3,4-b]pyridine (δ 2.3–3.8 ppm), and chromene carbonyl (δ 10.2–10.8 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (1680–1720 cm⁻¹) and amine N-H bonds (3300–3500 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Match observed m/z with theoretical molecular weight (C₂₃H₂₀N₄O₅) within 2 ppm error .

Q. How can reaction progress be monitored during synthesis?

  • Methodology :

  • Use TLC at 30-minute intervals to track intermediate formation. Spot retention factor (Rf) values should align with pre-run standards .
  • Employ in-situ FTIR to detect carbonyl intermediate formation (disappearance of ~1700 cm⁻¹ peak indicates completion) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Conduct kinase inhibition assays (e.g., ATP-Glo™) targeting pyrazolo[3,4-b]pyridine-interacting kinases (e.g., CDK2). Compare IC₅₀ values with known inhibitors .
  • Use fluorescence polarization to assess binding affinity to DNA topoisomerase II, a common target for chromene derivatives .
  • Perform molecular dynamics simulations (AMBER or GROMACS) to model ligand-receptor interactions, focusing on furan and chromene moieties .

Q. How can solubility and bioavailability challenges be addressed for in vivo studies?

  • Methodology :

  • Introduce polar substituents (e.g., hydroxyl or methoxy groups) to the chromene ring to enhance aqueous solubility. Compare logP values using shake-flask experiments .
  • Formulate as a nanoemulsion (e.g., Tween-80/soybean lecithin) and assess stability via dynamic light scattering (DLS) .

Q. What are the key degradation products under physiological conditions, and how can they be characterized?

  • Methodology :

  • Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours. Analyze via LC-MS/MS (Q-TOF) to identify hydrolyzed furan or oxidized chromene derivatives .
  • Quantify degradation kinetics using Arrhenius plots under accelerated storage conditions (40°C/75% RH) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodology :

  • Perform virtual screening (AutoDock Vina) against off-target receptors (e.g., COX-2) to prioritize derivatives with lower binding scores .
  • Calculate electrostatic potential maps (Gaussian 09) to predict sites for halogen substitution (e.g., fluorine at the pyridine ring) .

Key Recommendations

  • Prioritize molecular docking to identify high-affinity derivatives .
  • Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers if asymmetric synthesis is attempted .
  • Validate biological activity in 3D tumor spheroid models to mimic in vivo complexity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.